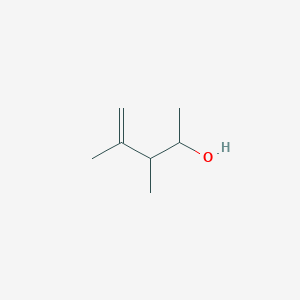
3,4-Dimethylpent-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylpent-4-en-2-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond. This compound is known for its unique structure, which includes two methyl groups attached to the fourth carbon of a pentene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethylpent-4-en-2-ol can be synthesized through various methods. One common synthetic route involves the hydration of 3,4-dimethylpent-2-ene. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the addition of water across the double bond, resulting in the formation of the alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of a solid acid catalyst in a continuous flow reactor can enhance the yield and purity of the product. Additionally, industrial methods may employ advanced purification techniques, such as distillation and crystallization, to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylpent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 3,4-dimethylpent-4-en-2-one (a ketone) or 3,4-dimethylpent-4-en-2-al (an aldehyde).
Reduction: Formation of 3,4-dimethylpentane.
Substitution: Formation of 3,4-dimethylpent-4-en-2-yl chloride or bromide.
Scientific Research Applications
3,4-Dimethylpent-4-en-2-ol has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethylpent-4-en-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the double bond in the compound can participate in electrophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylpent-2-ene: A similar compound with a double bond but lacking the hydroxyl group.
3,4-Dimethylpent-3-en-2-ol: A structural isomer with the hydroxyl group attached to a different carbon atom.
2,4-Dimethylpent-4-en-2-ol: Another isomer with a different arrangement of methyl groups and the hydroxyl group.
Uniqueness
3,4-Dimethylpent-4-en-2-ol is unique due to its specific arrangement of methyl groups and the hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Properties
Molecular Formula |
C7H14O |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
3,4-dimethylpent-4-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-5(2)6(3)7(4)8/h6-8H,1H2,2-4H3 |
InChI Key |
DWYATCNTXOUFFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13289098.png)
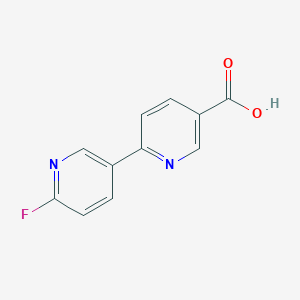

![1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13289108.png)
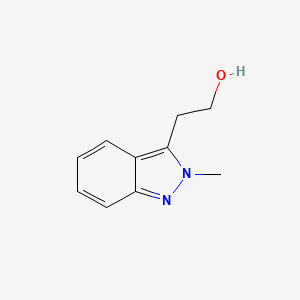
amine](/img/structure/B13289125.png)
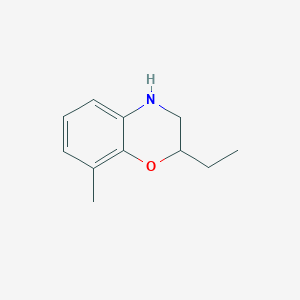
![1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13289138.png)
![{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B13289143.png)
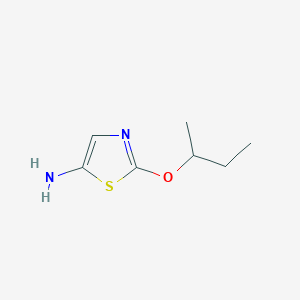
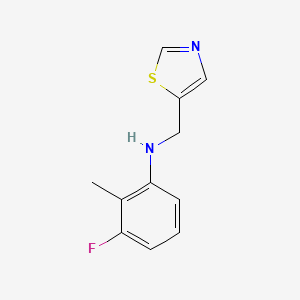
![2-{[(3,5-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13289155.png)

